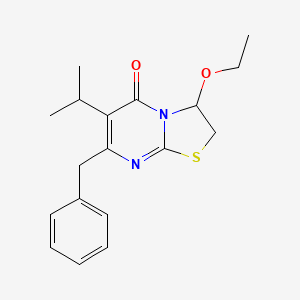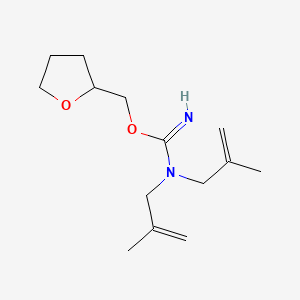
2-Chloro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 268304 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical processes, making it a valuable tool in the study of cellular mechanisms and potential therapeutic applications.
Chemical Reactions Analysis
NSC 268304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound, leading to derivatives with potentially different biological activities.
Scientific Research Applications
NSC 268304 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of inhibitors on various chemical processes. In biology, it serves as a tool to investigate cellular pathways and the role of specific enzymes in metabolic processes. In medicine, NSC 268304 is explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes that are implicated in diseases such as cancer. Its ability to modulate biochemical pathways makes it a valuable compound in drug discovery and development. Additionally, in industry, NSC 268304 may be used in the development of new materials or as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 268304 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including competitive binding to the active site of an enzyme or allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 268304 is used.
Comparison with Similar Compounds
NSC 268304 can be compared with other similar compounds that act as inhibitors in biochemical processes. Some of these similar compounds include NSC 663284, which is a potent quinolinedione Cdc25 phosphatase inhibitor . While both compounds share inhibitory properties, their specific targets and mechanisms of action may differ, highlighting the uniqueness of NSC 268304. Other similar compounds may include various small molecule inhibitors used in research and therapeutic applications, each with distinct chemical structures and biological activities.
Properties
CAS No. |
64788-56-3 |
|---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13/h3-8H,1-2H3 |
InChI Key |
BTMWQFLDYPPTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


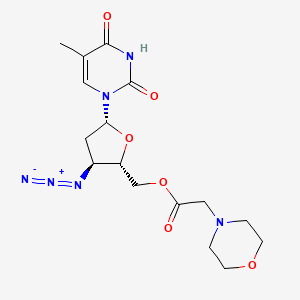
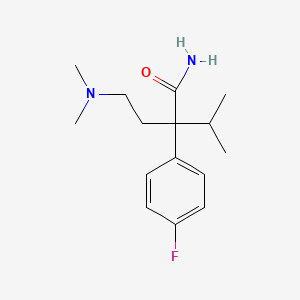
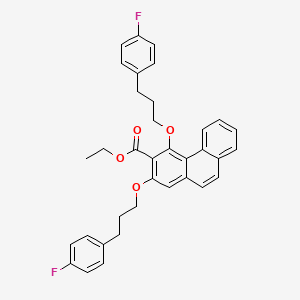

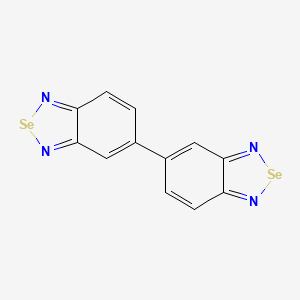
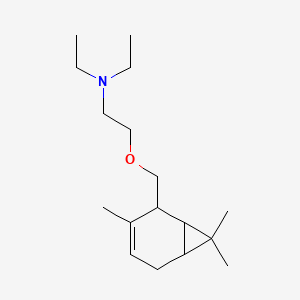
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

